![molecular formula C17H24N2O2 B3096126 tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate CAS No. 127209-02-3](/img/structure/B3096126.png)
tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate
Descripción general
Descripción
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . The specific reactions that “tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate” would undergo depend on the reaction conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Indole itself is known to be a crystalline, colorless substance with a specific odor . The properties of “this compound” would likely be influenced by the presence of the tert-butyl propanoate and ethylamino groups.Aplicaciones Científicas De Investigación
Antihypertensive and Vasodilating Activity
Research shows that tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate derivatives have been evaluated for their antihypertensive activity in spontaneously hypertensive rats. These compounds also demonstrate beta-adrenergic receptor antagonist action and vasodilating activity, which are important for their potential therapeutic applications in cardiovascular diseases. Notably, some compounds in this category exhibit combined antihypertensive activity and beta adrenergic receptor antagonist action, along with vasodilating effects (Kreighbaum et al., 1980).
Molecular Structure Analysis
Studies involving this compound and its analogs have also focused on molecular structure analysis through X-ray diffraction and NMR spectroscopic techniques. These analyses contribute to the understanding of molecular packing, hydrogen bonding interactions, and the overall structural characteristics of these compounds. This information is crucial for designing new drugs and understanding their interactions at the molecular level (Boraei et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound are another area of scientific research. This includes the development of novel synthetic routes and the application of different analytical techniques for compound identification. Such research is vital for the development of new pharmaceutical agents and intermediates (Zhang et al., 2022).
Enzyme Inhibition Studies
Compounds derived from this compound have been studied for their inhibitory potential against various enzymes. This research is significant for identifying potential therapeutic agents for various diseases. The enzyme inhibition studies are accompanied by in silico analysis to understand the interaction of these compounds with target enzymes (Nazir et al., 2018).
Antimicrobial Applications
Some derivatives of this compound have been synthesized and characterized for their potential antimicrobial properties. This research is crucial in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Doraswamy & Ramana, 2013).
Mecanismo De Acción
Target of Action
Tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate, also known as tert-butyl 3-[2-(1H-indol-3-yl)ethylamino]propanoate, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can interact with multiple receptors . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The specific interactions and resulting changes would depend on the particular receptors involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a variety of biochemical pathways, with the specific pathways depending on the particular biological activity.
Result of Action
Given the diverse biological activities of indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[2-(1H-indol-3-yl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)9-11-18-10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,18-19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVBSXEWDSKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


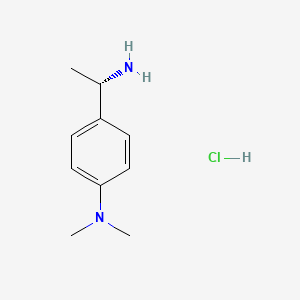
![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)
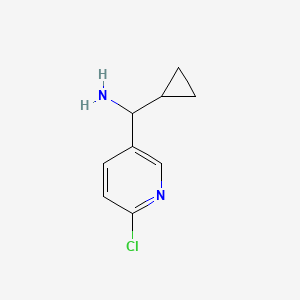
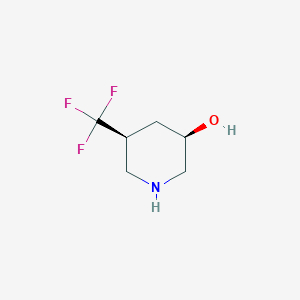
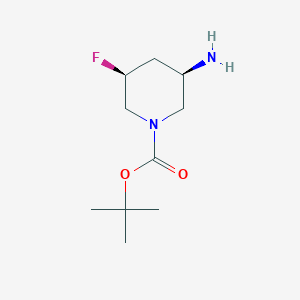
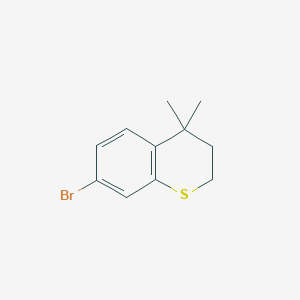

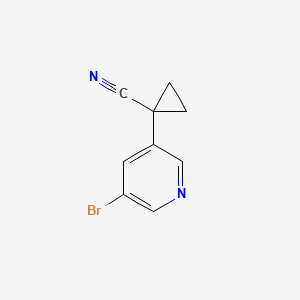
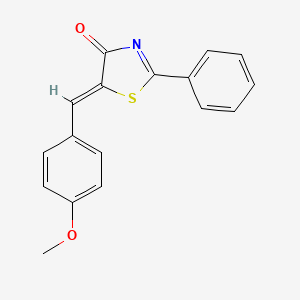
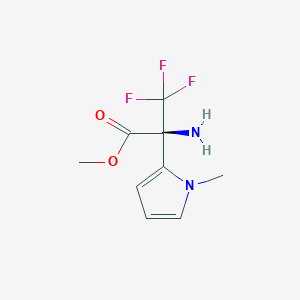
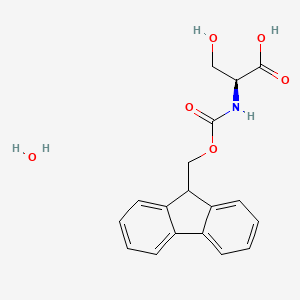
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)

